1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol
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Overview
Description
1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole ring system.
Alkylation: The carbazole core is then alkylated with 3-chloropropanol in the presence of a base such as potassium carbonate to introduce the propanol side chain.
Amination: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and continuous flow reactors may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, such as anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent photophysical properties.
Organic Electronics: The compound can be used in the fabrication of organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(diethylamino)-3-(9H-carbazol-9-yl)-2-propanol: Lacks the methyl group on the carbazole ring.
1-(diethylamino)-3-(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol: Contains a chlorine atom instead of a methyl group.
1-(diethylamino)-3-(6-methyl-9H-carbazol-9-yl)-2-propanol: Lacks the tetrahydro structure on the carbazole ring.
Uniqueness
1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is unique due to its specific substitution pattern and structural features, which confer distinct biological and physicochemical properties compared to other carbazole derivatives.
Properties
IUPAC Name |
1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-21(5-2)13-16(23)14-22-19-9-7-6-8-17(19)18-12-15(3)10-11-20(18)22/h10-12,16,23H,4-9,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFTXRODJYFAFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(CCCC2)C3=C1C=CC(=C3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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